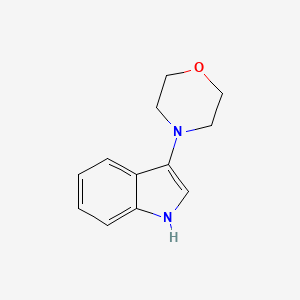

3-Morpholin-4-yl-1H-indole

Description

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)morpholine |

InChI |

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(9-13-11)14-5-7-15-8-6-14/h1-4,9,13H,5-8H2 |

InChI Key |

QYMXWTVUJMBIFC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Functional Group Variations : Substituents like carboxylic acid () or sulfonyl groups () introduce polarity, impacting pharmacokinetic properties such as LogP and membrane permeability.

- Synthetic Routes : Morpholine incorporation often involves nucleophilic substitution (e.g., reacting indole halides with morpholine) or condensation with aldehydes (e.g., Vilsmeier-Haack reactions) .

Physicochemical and Spectral Properties

Table 2: Physical and Spectral Data

Gaps and Insights :

- Limited data exist for morpholinyl-indoles in the provided evidence. However, related compounds (e.g., imidazole-indole hybrids in ) show high melting points (>200°C) due to strong intermolecular interactions, suggesting similar thermal stability for 3-Morpholin-4-yl-1H-indole.

- Spectral data (e.g., IR, NMR) for analogs highlight characteristic peaks: N-H stretches (~3200 cm⁻¹), aromatic C-H bends (~700–900 cm⁻¹), and morpholine-related C-O/C-N vibrations (~1100–1250 cm⁻¹) .

Preparation Methods

Chloral Hydrate-Mediated Condensation

A foundational method involves the condensation of substituted anilines with morpholine-containing intermediates. In a representative procedure, chloral hydrate (55.0 mmol) and hydroxylamine hydrochloride are reacted with substituted anilines (1a–1d ) in aqueous sodium sulfate and hydrochloric acid at 65°C for 2 hours to form N-hydroxyimino acetyl aniline intermediates (2a–2d ). These intermediates are subsequently coupled with 1-(2-(4-aminophenoxy)ethyl)morpholine (4a ) in ethanol under acidic catalysis (acetic acid) at reflux for 10–13 hours, yielding 3-morpholin-4-yl-1H-indole derivatives (T1–T6 ) with yields ranging from 19% to 98%. The reaction’s regioselectivity is attributed to the electronic effects of substituents on the aniline ring, with electron-donating groups enhancing nucleophilic attack at the indole’s 3-position.

Diazotization and Cyclization Strategies

Patent literature describes a multi-step synthesis starting with diazotization of 4-nitroaniline using sodium nitrite and HCl at −10°C to 5°C, followed by coupling with ethyl 2-methyl-3-oxobutanoate in alkaline methanol/ethanol. Cyclization of the resultant intermediate with Lewis acids (e.g., ZnCl₂, AlCl₃) at 80–120°C generates the indole core, which is subsequently sulfonated and functionalized with morpholine via reductive amination using sodium triacetoxy borohydride and trifluoroacetic acid. This method, while laborious, achieves high purity (>95%) as confirmed by ¹H NMR and melting point analysis.

Direct Functionalization of Indole Precursors

Tetrabutylammonium Fluoride-Mediated Desilylation

A streamlined approach employs 3-(trimethylsilyl)-1H-indole as a precursor. Treatment with tetrabutylammonium fluoride (1.0 equiv) in tetrahydrofuran at room temperature cleaves the trimethylsilyl group, followed by in situ reaction with morpholine in the presence of a palladium catalyst. This one-pot procedure achieves moderate yields (45–60%) but offers advantages in scalability and reduced byproduct formation.

Vilsmeier-Haack Formylation and Subsequent Amination

Characterization and Analytical Validation

Spectroscopic Confirmation

¹H NMR analysis of 3-morpholin-4-yl-1H-indole derivatives reveals distinct signals for the indole NH proton (δ 10.8–11.2 ppm) and morpholine’s methylene groups (δ 3.4–3.7 ppm). For example, compound T1 exhibits a singlet at δ 7.45 ppm for the indole C4–C7 aromatic protons and a multiplet at δ 3.65 ppm integrating to eight protons from the morpholine ring. Melting points for synthesized compounds range from 127°C to 165°C, consistent with high crystallinity.

Purity and Yield Optimization

Yields are highly dependent on the substituent pattern and reaction conditions. Electron-deficient anilines (e.g., 2-fluoro-4-aminophenol) exhibit lower reactivity in condensation reactions (19–64% yields), whereas electron-rich analogs achieve near-quantitative conversion. Solvent selection also plays a critical role: ethanol/water mixtures favor precipitation of pure products, while dichloromethane/methanol systems are optimal for chromatographic purification.

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Chloral hydrate condensation | 19–98% | High regioselectivity, scalable | Requires acidic conditions, long reaction times |

| Diazotization-cyclization | 45–75% | High purity, versatile intermediates | Multi-step, expensive reagents |

| Desilylation-amination | 45–60% | One-pot synthesis, mild conditions | Moderate yields, sensitive to moisture |

Industrial Applications and Scalability Considerations

The chloral hydrate method is preferred for large-scale production due to its reliance on inexpensive reagents and straightforward workup. However, the diazotization-cyclization route, despite its complexity, offers superior purity profiles suitable for pharmaceutical applications. Recent advances in flow chemistry could mitigate the challenges of exothermic diazotization steps, enabling safer scale-up .

Q & A

Q. What are the established synthetic routes for 3-Morpholin-4-yl-1H-indole, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing the indole nucleus at the 3-position with a morpholine moiety. Common methods include:

- Nucleophilic substitution : Reacting 3-haloindoles (e.g., 3-chloro-1H-indole) with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Cross-coupling reactions : Palladium-catalyzed Buchwald-Hartwig amination to introduce the morpholine group, optimizing catalyst systems (e.g., Pd(OAc)₂/Xantphos) and solvent polarity . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. Impurities often arise from incomplete substitution or side reactions at the indole nitrogen; purification via column chromatography or crystallization is critical .

Q. How is the crystal structure of 3-Morpholin-4-yl-1H-indole derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals.

- Data collection : Using Mo-Kα or Cu-Kα radiation sources.

- Refinement : SHELXL software for structure solution and refinement, addressing challenges like disorder in the morpholine ring . Example: A derivative with a sulfonyl group showed planar indole and chair-conformation morpholine moieties, with hydrogen bonding critical for lattice stability .

Q. What in vitro assays are used to evaluate the bioactivity of 3-Morpholin-4-yl-1H-indole?

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR or PI3K) using fluorescence-based substrates, with IC₅₀ values calculated from dose-response curves .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria, reporting minimum inhibitory concentrations (MICs) .

- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa), comparing efficacy to standard chemotherapeutics .

Advanced Research Questions

Q. How can contradictory bioactivity results for 3-Morpholin-4-yl-1H-indole derivatives be resolved?

Contradictions may arise from assay variability or structural modifications. Strategies include:

- Orthogonal assays : Confirm kinase inhibition via both fluorescence and radiometric methods.

- Structural validation : Verify compound integrity post-assay (e.g., LC-MS) to rule out degradation.

- Computational modeling : Molecular docking to assess binding mode consistency across analogs. For example, a morpholine-substituted indole showed divergent EGFR affinity due to substituent orientation .

Q. What strategies optimize the introduction of the morpholine group in sterically hindered indole derivatives?

Challenges include steric hindrance at C3 and competing reactions. Solutions involve:

- Microwave-assisted synthesis : Reducing reaction time and improving yield (e.g., 30 minutes at 120°C vs. 12 hours conventional) .

- Bulky ligands : Using t-BuXPhos in Pd-catalyzed amination to enhance selectivity .

- Protecting groups : Temporarily blocking the indole nitrogen with Boc to direct substitution .

Q. How can computational methods predict the pharmacological profile of 3-Morpholin-4-yl-1H-indole analogs?

- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets like kinases, prioritizing compounds with high docking scores and favorable ΔG values .

- QSAR models : Correlating substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups on the morpholine ring enhance kinase inhibition .

- ADMET prediction : SwissADME or pkCSM to assess solubility, permeability, and metabolic stability early in design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.